molecular formula C14H19N3O B2725746 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide CAS No. 1214705-97-1

2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide

Cat. No.: B2725746
CAS No.: 1214705-97-1
M. Wt: 245.326
InChI Key: FSURAZIHRDGGRQ-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide are currently unknown. The compound belongs to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for This compound .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes caused by This compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by This compound would depend on its specific targets and mode of action.

Pharmacokinetics

The pharmacokinetic properties of This compound These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.

    Formation of the Propionamide Moiety: The propionamide moiety can be introduced through acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)-propanoic acid: Similar structure but with a carboxylic acid group instead of the propionamide moiety.

    3-(1H-Indol-3-yl)-propanoic acid: Lacks the amino group present in 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide.

    N-Isopropyl-3-(1H-indol-3-yl)-propionamide: Similar structure but without the amino group.

Uniqueness

This compound is unique due to the presence of both the amino group and the N-isopropyl-propionamide moiety. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURAZIHRDGGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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